molecular formula C7H14OS B1294360 S-Methyl hexanethioate CAS No. 2432-77-1

S-Methyl hexanethioate

Cat. No. B1294360
CAS RN: 2432-77-1
M. Wt: 146.25 g/mol
InChI Key: AKGAHYLJHAOPKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfur-containing compounds is described in the first paper, where S-(2-thioxo-1,3-dithiolan-4-yl)methyl dialkylcarbamothioates and S-thiiran-2-ylmethyl dialkylcarbamothioates are produced through an intermolecular O-S rearrangement in water . This reaction involves the use of 5-(chloromethyl)-1,3-oxathiolane-2-thione with sodium dialkylcarbamodithioate and dialkylamine. Although this does not directly describe the synthesis of S-Methyl hexanethioate, the methodology could potentially be adapted for its synthesis, considering the similarity in the sulfur-containing functional groups.

Molecular Structure Analysis

The molecular structure of S-Methyl hexanethioate would consist of a hexanoic acid backbone with a thioester functional group where the sulfur atom is bonded to a methyl group. The papers do not provide specific information on the molecular structure of S-Methyl hexanethioate, but the general structure of thioesters and their reactivity can be inferred from the synthesis methods and compounds described in the first paper .

Chemical Reactions Analysis

The first paper provides a reaction mechanism that involves an O-S rearrangement, which is a type of nucleophilic substitution where an oxygen atom is replaced by a sulfur atom . This type of reaction is relevant to the chemical behavior of thioesters, including S-Methyl hexanethioate, as it highlights the potential reactivity of the sulfur atom in such compounds. The ability to undergo rearrangements and substitutions makes thioesters versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of S-Methyl hexanethioate, the properties of thioesters, in general, can be somewhat predicted. Thioesters typically have a lower boiling point than their oxygen-containing ester counterparts due to the weaker intermolecular forces associated with the sulfur atom. They are also known for their distinct odors and can act as good nucleophiles and electrophiles in various chemical reactions .

Scientific Research Applications

Myocardial Kinetics and Imaging Agents

  • Technetium-99m hexakis-2-methoxy-2-methylpropyl-isonitrile (Tc-MIBI), a derivative closely related to S-Methyl hexanethioate, has been investigated for its potential as a cardiac perfusion imaging agent. In research involving dogs, it showed minimal clearance from both normal and ischemic myocardial zones, indicating its potential effectiveness in myocardial imaging (Okada et al., 1988).

Molecular Structure and Surface Chemistry

  • Studies on hydroxy-functionalized hexanethiol self-assembled monolayers, which are structurally related to S-Methyl hexanethioate, revealed unique crystalline structures on Au(111) surfaces. These findings have implications for the understanding of end-group chemical bonding and molecular packing in surface chemistry (Poirier et al., 1996).

Raman Spectroscopies and Radiopharmaceutical Analysis

  • The MIBI ligand of the 99mTc-sestamibi radiopharmaceutical, closely associated with S-Methyl hexanethioate, was studied through experimental and computational Raman spectroscopies. This research provides insights into the geometric and electronic structure of the MIBI ligand, crucial for its application in nuclear medicine (Crișan et al., 2021).

Toxicokinetics and Enantiomers

  • The study of hexaconazole enantiomers, related to S-Methyl hexanethioate, in mice highlights the differences in their toxicokinetic behavior. This research aids in understanding the potential toxic risks associated with such compounds (Luo et al., 2023).

Biochemistry and Therapeutic Effects

  • S-Adenosyl-L-methionine (SAMe), which shares a similar molecular structure to S-Methyl hexanethioate, plays a significant role in cellular metabolism and has been studied for its therapeutic effects in various diseases (Bottiglieri, 2002).

Biodegradation and Environmental Impact

  • The biodegradation of hexazinone, a compound structurally related to S-Methyl hexanethioate, was studied using a bacterial strain isolated from sugarcane-cultivated soils. This research is significant for understanding the environmental impact of such compounds (Ngigi et al., 2014).

Safety And Hazards

“S-Methyl hexanethioate” is classified as a flammable liquid (Category 2) and has acute toxicity (Category 4, Oral) . It is harmful if swallowed and is a highly flammable liquid and vapour . Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

S-methyl hexanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGAHYLJHAOPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062417
Record name Hexanethioic acid, S-methyl ester
Source EPA DSSTox
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Molecular Weight

146.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name S-Methyl hexanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/515/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

120.00 to 122.00 °C. @ 0.00 mm Hg
Record name S-Methyl hexanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039465
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in oil and alcohol
Record name S-Methyl hexanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/515/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.829-0.834
Record name S-Methyl hexanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/515/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

S-Methyl hexanethioate

CAS RN

2432-77-1
Record name Hexanethioic acid, S-methyl ester
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Record name Methanethiol caproate
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Record name Hexanethioic acid, S-methyl ester
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Record name Hexanethioic acid, S-methyl ester
Source EPA DSSTox
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Record name S-methyl hexanethioate
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Record name S-METHYL HEXANETHIOATE
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Record name S-Methyl hexanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
YN Polivin, EA Ageev - Bulletin of the Academy of Sciences of the USSR …, 1991 - Springer
The major products of the reaction of 2-bromohexanoic acid with methyl thiocyanate in trifluoroacetic acid are S-methyl 2-bromohexanethioate (II) (55% yield), S-methyl 2,2,2-…
Number of citations: 1 link.springer.com
RS Williams, DEF Gracey - Journal of the American Society of …, 1982 - Taylor & Francis
… S-methyl hexanethioate; and M, dimethyl trisulfide. … Compound S-methyl ethanethioate S-methyl 2-methyl-propanethioate S-methyl 2-methyl-butanethioate S-methyl hexanethioate …
Number of citations: 30 www.tandfonline.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 70 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
M Miyazawa, Y Kawauchi… - Flavour and fragrance …, 2010 - Wiley Online Library
… S-Methyl hexanethioate … ], ketones (1-octen-3-one, 3-nonen-2-one, S-methyl hexanethioate, camphor) and alcohols (carvacrol, myliol, 4-dehydroviridiflorol). Figure 1 shows a GC–FID …
Number of citations: 30 onlinelibrary.wiley.com
DAH Peach, M Almond, E Ko, S Meraj… - Pest Management …, 2021 - Wiley Online Library
… S-Methyl hexanethioate and S-methyl octanethioate were synthesized from methyl hexanoate and methyl octanoate (Sigma-Aldrich), respectively, following established methods. …
Number of citations: 2 onlinelibrary.wiley.com
SP Whittock, A Koutoulis - Institute of Brewing and Distilling Asia …, 2010 - researchgate.net
… However, the most odour active compounds in this list are isopentyl isobutyrate and S-methyl hexanethioate (odour threshold of 1 ppb in water). Most thio-esters present in hop do not …
Number of citations: 7 www.researchgate.net
V Thiel, T Brinkhoff, JS Dickschat, S Wickel… - Organic & …, 2010 - pubs.rsc.org
Bacteria of the Roseobacter clade are abundant marine bacteria and are important contributors to the global sulfur cycle. The volatiles produced by two of its members, Phaeobacter …
Number of citations: 107 pubs.rsc.org
CA Rees, A Shen, JE Hill - Journal of Chromatography B, 2016 - Elsevier
… In addition to S-methyl thioacetate, we detected four other thioesters, including the straight-chain S-methyl propanethioate, S-methyl butanethioate, and S-methyl hexanethioate, as well …
Number of citations: 37 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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